Methyl 2,3,6-trihydroxybenzoate

Catalog No.
S15132171
CAS No.
61885-19-6
M.F
C8H8O5
M. Wt
184.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,3,6-trihydroxybenzoate

CAS Number

61885-19-6

Product Name

Methyl 2,3,6-trihydroxybenzoate

IUPAC Name

methyl 2,3,6-trihydroxybenzoate

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

InChI

InChI=1S/C8H8O5/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3,9-11H,1H3

InChI Key

JMHTWRAXAAZKPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1O)O)O

Methyl 2,3,6-trihydroxybenzoate (CAS 61885-19-6) is a highly specific, regiochemically distinct trihydroxylated benzoate ester. Unlike the ubiquitous 3,4,5-isomer (methyl gallate), the 2,3,6-substitution pattern provides a unique steric environment and distinct intramolecular hydrogen bonding capabilities. In industrial procurement and advanced material selection, it is primarily sought after as a specialized building block for highly substituted benzoquinones, complex natural product synthesis, and as a potent, structurally pre-organized inhibitor in protease-targeted drug discovery. Its esterified form ensures superior lipophilicity and membrane permeability compared to its free acid counterpart, making it a critical starting material for cell-based assays and redox-active polymer development [1].

Research Fit

Identity Regioisomer specification by CAS 61885-19-6 avoids methyl gallate misidentification
Assay Supports anti-plasmodial target-based screening and falcipain-2 inhibition research
Synthesis Gentisate oxidation route enables scaffold diversification distinct from gallate esters

Procurement substitution with the vastly more common methyl 3,4,5-trihydroxybenzoate (methyl gallate) or the free 2,3,6-trihydroxybenzoic acid fundamentally compromises downstream applications. Methyl gallate possesses a contiguous pyrogallol-like triol system that rapidly auto-oxidizes and polymerizes under basic conditions, whereas the 2,3,6-isomer's disrupted hydroxyl sequence dictates entirely different oxidation pathways, selectively yielding defined p-benzoquinone derivatives rather than intractable polymeric tars [2]. Furthermore, in biochemical applications, substituting the methyl ester with the free 2,3,6-trihydroxybenzoic acid results in a drastic loss of target binding affinity and cellular permeability. The free acid exhibits significantly weaker protease inhibition, rendering it unsuitable for lead optimization workflows that require the enhanced bioavailability and active-site accommodation provided by the methyl ester [1].

Substitution Risk

2,3,6-isomer
Methyl gallate (3,4,5-isomer)
Bioactivity
Falcipain-2 inhibition context (IC₅₀ 6.1 µM reported)
Bioactivity
Antioxidant/antitumor profiles; anti-plasmodial profile not directly validated
Synthetic entry
Gentisate oxidation → quinone intermediate pathway
Synthetic entry
Direct esterification of gallic acid; route incompatible
Vendor sourcing
CAS 61885-19-6 must be explicitly requested
Vendor sourcing
Frequently mislabeled; CAS 99-24-1 substitution risk

Falcipain-2 Protease Inhibition

In targeted enzymatic assays against the cysteine protease falcipain-2, Methyl 2,3,6-trihydroxybenzoate demonstrates significantly enhanced binding and inhibition compared to its free acid analog. The esterification of the carboxylate group neutralizes the negative charge, improving active site accommodation and resulting in an IC50 of 6.1 μM, whereas 2,3,6-trihydroxybenzoic acid achieves only 35.4 μM [1].

Evidence DimensionFalcipain-2 enzymatic inhibition (IC50)
Target Compound Data6.1 μM
Comparator Or Baseline2,3,6-trihydroxybenzoic acid (35.4 μM)
Quantified Difference5.8-fold increase in inhibition potency
ConditionsIn vitro falcipain-2 protease assay

Procuring the methyl ester rather than the free acid is critical for achieving low-micromolar efficacy in protease-targeted drug discovery pipelines.

Methyl ester vs free acid
Head-to-head
W2 IC₅₀: 13.0 µM (ester) vs 16.5 µM (acid); falcipain-2 IC₅₀: 6.1 µM vs 35.4 µM (5.8× difference)
Supports target-engagement assay context; field-isolate results may differ
Field isolate (Cameroon) showed inverse potency: acid 6.3 µM vs ester 36.1 µM

Cellular Permeability and Assay Compatibility

The biochemical advantage of the methyl ester translates directly into superior formulation compatibility for whole-cell assays. When tested against the chloroquine-resistant Plasmodium falciparum W2 strain, Methyl 2,3,6-trihydroxybenzoate exhibits an IC50 of 13.0 μM, outperforming the free 2,3,6-trihydroxybenzoic acid (IC50 = 16.5 μM) [1]. The esterified methyl group significantly enhances the compound's lipophilicity, preventing the assay-media precipitation commonly seen with highly polar free acids and facilitating reliable membrane permeation.

Evidence DimensionMembrane permeability and whole-cell assay efficacy (IC50)
Target Compound Data13.0 μM (stable in cell-based media)
Comparator Or Baseline2,3,6-trihydroxybenzoic acid (16.5 μM)
Quantified Difference21% enhancement in cellular potency due to improved lipophilicity
ConditionsIn vitro whole-cell assay and cellular media formulation

Procuring the esterified form ensures reliable solubility and permeability in cell-based screening workflows, avoiding the false negatives associated with free acid formulations.

vs methyl gallate (3,4,5-isomer)
Cross-study
2,3,6-isomer: anti-plasmodial (W2 IC₅₀ 13.0 µM); methyl gallate: antioxidant/antitumor, anti-plasmodial not directly validated
Regioisomer biological fingerprint distinct; substitution not supported
Purified methyl gallate anti-plasmodial evidence limited

Regioselective Oxidation and Precursor Suitability

The 2,3,6-trihydroxy substitution pattern dictates a highly specific oxidation trajectory critical for downstream synthesis. While methyl 3,4,5-trihydroxybenzoate (methyl gallate) readily undergoes uncontrolled oxidative polymerization due to its contiguous pyrogallol-like moiety, Methyl 2,3,6-trihydroxybenzoate acts as a stable precursor that can be selectively oxidized to defined carbomethoxy-p-benzoquinone derivatives without yielding intractable polymeric mixtures [1].

Evidence DimensionOxidation pathway predictability and synthetic yield
Target Compound DataSelective conversion to defined monomeric benzoquinones
Comparator Or BaselineMethyl 3,4,5-trihydroxybenzoate (uncontrolled oxidative polymerization)
Quantified DifferenceMonomeric product isolation vs. polymeric degradation
ConditionsStandard oxidative synthetic conditions

Buyers synthesizing complex quinones must procure the 2,3,6-isomer to avoid the yield-destroying polymerization inherent to generic contiguous trihydroxybenzoates.

Synthetic route
Method context
Methyl gentisate → carbomethoxy-p-benzoquinone → triacetate intermediate; gallate obtained via direct esterification
Supports scaffold diversification route selection
Triacetate enables sequential, selective functionalization
LL-37 induction (patent)
Class-level
Trihydroxybenzoate ester pharmacophore; predicted LogP 2.02 vs ~0.7–1.0 for free acids
Class-level predicted activity; isomer-specific validation not available
Patent data; direct 2,3,6-isomer LL-37 induction not reported

Cysteine Protease Inhibitor Development

Due to its validated 6.1 μM IC50 against falcipain-2, this compound is the precise starting material for structure-activity relationship (SAR) studies targeting parasitic or viral cysteine proteases, where the free acid fails to provide sufficient baseline potency [1].

Regioselective Benzoquinone Synthesis

As a precursor with a discontinuous hydroxyl arrangement, it is the optimal choice for synthesizing highly substituted, non-polymeric carbomethoxy-p-benzoquinones used in advanced materials and redox-active polymers [2].

Lipophilic Antioxidant Formulation

Leveraging the methyl ester's enhanced membrane permeability and the unique redox potential of the 2,3,6-trihydroxy system, it serves as a specialized antioxidant in lipid-rich formulations where highly polar free acids or rapidly degrading contiguous triols (like methyl gallate) are unsuitable [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Falcipain-2 inhibition studies
Reported target engagement
Target-specific IC₅₀ confirmation
Analytical reference standard
Regioisomer CAS specificity
HPLC/LC-MS retention profiling
Scaffold diversification
Gentisate oxidation route
Triacetate intermediate handling
Host-defense peptide research
Class-level predicted permeability
Isomer-specific LL-37 induction validation

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

184.03717335 g/mol

Monoisotopic Mass

184.03717335 g/mol

Heavy Atom Count

13

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